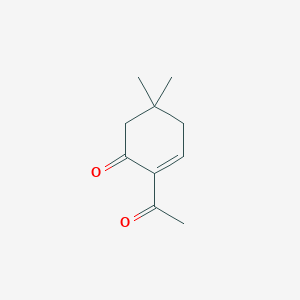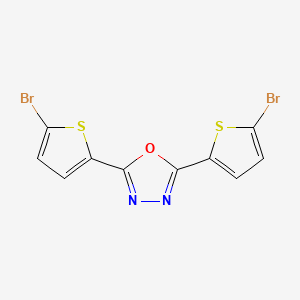
1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)- is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of diacylhydrazines or the oxidative cyclization of hydrazones . For 1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)-, a common synthetic route involves the reaction of 5-bromo-2-thiophenecarboxylic acid hydrazide with an appropriate oxidizing agent under controlled conditions . Industrial production methods often employ similar strategies but are optimized for higher yields and scalability .
Chemical Reactions Analysis
1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the thiophene rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted oxadiazoles and thiophenes .
Scientific Research Applications
1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor, modulating the electronic properties of the molecules it interacts with . This interaction can affect various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)- is unique due to its specific substitution pattern and the presence of bromine atoms on the thiophene rings. Similar compounds include:
1,2,4-Oxadiazole: Another isomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole: Known for its high positive heat of formation and applications in high-energy materials.
1,2,3-Oxadiazole: Less common but also used in various chemical applications.
These similar compounds share the oxadiazole core but differ in their substitution patterns and specific applications .
Properties
CAS No. |
35404-00-3 |
|---|---|
Molecular Formula |
C10H4Br2N2OS2 |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
2,5-bis(5-bromothiophen-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H4Br2N2OS2/c11-7-3-1-5(16-7)9-13-14-10(15-9)6-2-4-8(12)17-6/h1-4H |
InChI Key |
CFOUYWGTLRRTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NN=C(O2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


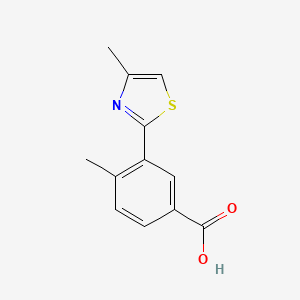
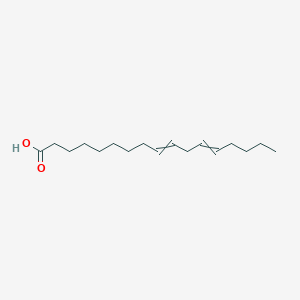
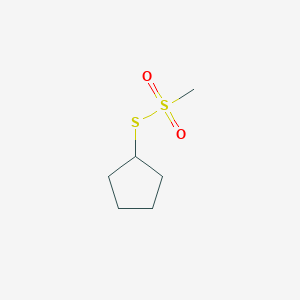


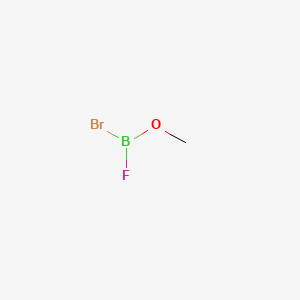

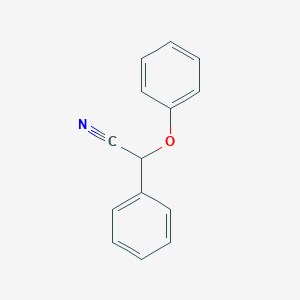
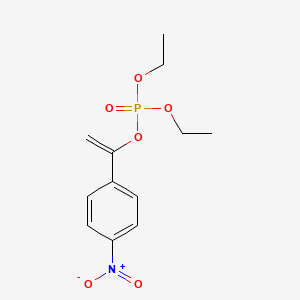
![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
